N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide
Description
N-((3-(3-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic oxazolidinone derivative characterized by a 3-methoxyphenyl-substituted oxazolidinone core linked to a 3,4-dimethylbenzenesulfonamide group via a methylene bridge. Oxazolidinones are a class of antibiotics known for inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . The 3-methoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the sulfonamide group could influence solubility and target interactions.
Properties
IUPAC Name |
N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-7-8-18(9-14(13)2)27(23,24)20-11-17-12-21(19(22)26-17)15-5-4-6-16(10-15)25-3/h4-10,17,20H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZRZKHJIWLWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that similar compounds, such as adenosine analogs, act as smooth muscle vasodilators.
Mode of Action
It is known that adenosine analogs, which are structurally similar, act as agonists at various receptors, modulating their activity and leading to physiological changes.
Biochemical Pathways
Adenosine analogs are known to influence a variety of biochemical pathways, including those involved in smooth muscle relaxation and pain modulation.
Pharmacokinetics
Similar compounds are known to undergo rapid metabolism and wide tissue distribution.
Result of Action
Adenosine analogs have been shown to inhibit cancer progression, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
Antibacterial Activity
- Linezolid Analogs (5a–5d) : Exhibit >90% biofilm reduction against Staphylococcus aureus and Enterococcus faecalis . The benzamide/fluoro-morpholine groups enhance ribosomal binding and resistance to efflux pumps.
- Compound-I(19): Demonstrates efficacy against multidrug-resistant Pseudomonas aeruginosa due to morpholine-enhanced penetration .
- Target Compound : While direct activity data are unavailable, the sulfonamide group’s electron-withdrawing properties may improve binding to ribosomal targets compared to carboxamides .
Computational and Crystallographic Studies
- Hydrogen Bonding : The sulfonamide’s S=O groups may form stronger hydrogen bonds with ribosomal RNA compared to carboxamides, as suggested by graph-set analyses in crystallography .
- Crystal Structure: SHELX software (used in refining oxazolidinone derivatives ) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.
Research Findings and Implications
Structural Advantages : The 3,4-dimethylbenzenesulfonamide group may confer metabolic stability over benzamide derivatives, reducing hepatic clearance .
Limitations : Absence of fluorine or morpholine groups likely limits Gram-negative activity, as seen in Compound-I(19) .
Synthetic Challenges : Lower yields (~30%) observed in chlorinated analogs (e.g., 5c) suggest halogenation steps may complicate the target compound’s synthesis.
Preparation Methods
Borane Reduction and Cyclization
Adapted from the preparation of (S)-4-phenyl-2-oxazolidinone, this method begins with a protected amino acid derivative. For the target compound, N-Boc-3-methoxyphenylglycine is reduced using borane-tetrahydrofuran (BH₃-THF) at 0–25°C to yield N-Boc-3-methoxyphenylglycinol . Subsequent cyclization under catalytic conditions (e.g., potassium tert-butoxide) forms the oxazolidinone ring. Key parameters include:
- Molar ratio : 1:2–4.5 (amino acid to borane).
- Catalyst loading : 1.0–2.0 equivalents relative to the glycinol intermediate.
This route avoids cytotoxic reagents like lithium aluminum hydride, aligning with green chemistry principles.
Isocyanate-Epoxide Ring-Opening
An alternative approach involves reacting 3-methoxyphenyl isocyanate with a glycidyl amine derivative (e.g., glycidol). The epoxide ring opens to form the oxazolidinone structure, with the amine group integrated into the ring. This method requires anhydrous conditions and inert atmospheres to prevent side reactions.
Functionalization of the Methylene Linker
The 5-position of the oxazolidinone must be modified to introduce a methyleneamine group (-CH₂-NH-).
Hydroxyl-to-Amine Conversion
The hydroxyl group at the 5-position of the oxazolidinone is converted to an amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide as the nucleophile. Subsequent deprotection with hydrazine yields the primary amine.
Direct Amination via Nucleophilic Substitution
If the oxazolidinone intermediate contains a leaving group (e.g., bromide) at the 5-position, amination proceeds via reaction with aqueous ammonia or benzylamine. For example, treating 5-bromomethyl-3-(3-methoxyphenyl)-2-oxooxazolidine with ammonia in tetrahydrofuran (THF) at 60°C yields the desired methyleneamine.
Sulfonamide Coupling
The final step involves reacting the methyleneamine intermediate with 3,4-dimethylbenzenesulfonyl chloride .
Reaction Conditions
- Base : Pyridine or triethylamine (TEA) to scavenge HCl.
- Solvent : Dichloromethane (DCM) or THF at 0–25°C.
- Stoichiometry : 1.1–1.3 equivalents of sulfonyl chloride relative to the amine.
The reaction typically achieves >80% yield, with purification via silica gel chromatography using ethyl acetate/hexane gradients.
Characterization and Analytical Validation
Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak for C₂₀H₂₂N₂O₅S is detected at m/z 414.12 (calculated).
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the stereochemistry of the oxazolidinone ring and the spatial orientation of the sulfonamide group.
Comparative Analysis of Synthetic Routes
Q & A
Q. What synthetic strategies are optimal for preparing N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and oxazolidinone ring formation. For example:
- Step 1 : React 3-methoxyphenyl isocyanate with a glycidyl derivative to form the oxazolidinone core .
- Step 2 : Couple the oxazolidinone intermediate with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can structural characterization of this compound be rigorously validated?
Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
- X-Ray Diffraction : Resolve ambiguities in stereochemistry or bond angles, particularly for the oxazolidinone ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₂N₂O₅S: 414.12 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate antimicrobial or enzyme inhibition studies using CLSI guidelines (Clinical and Laboratory Standards Institute) .
- Purity Validation : Use HPLC (≥95% purity) and control for residual solvents or byproducts .
- Comparative Studies : Benchmark against structurally related sulfonamides (e.g., N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide) to isolate structure-activity relationships .
Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?
- Kinetic Analysis : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like carbonic anhydrase .
- Mutagenesis Studies : Identify critical residues in enzyme active sites via site-directed mutagenesis .
Q. How can reaction yields be improved during scale-up synthesis?
- Optimized Solvent Systems : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
- Catalytic Enhancements : Use Pd-based catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura couplings to improve efficiency in aryl-aryl bond formation .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to adjust parameters like temperature and pH dynamically .
Methodological Guidance
Q. How to address low solubility in biological assays?
Q. What analytical methods are critical for stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .
- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Cell Line Profiling : Compare IC₅₀ values in panels (e.g., NCI-60) to identify lineage-specific sensitivities .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes to rule out off-target effects .
Advanced Mechanistic Probes
Q. What techniques elucidate interactions with membrane transporters?
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to transporters like P-glycoprotein .
- Caco-2 Monolayers : Evaluate permeability and efflux ratios to predict in vivo absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
